5-(Chloromethyl)-3-(2-furyl)-1,2,4-oxadiazole, CAS 501653-22-1, is a bifunctional heterocyclic compound. It provides a reactive 5-(chloromethyl) group for nucleophilic substitution and a 3-(2-furyl)-1,2,4-oxadiazole core. The 1,2,4-oxadiazole ring is recognized in medicinal chemistry as a metabolically stable bioisostere for ester and amide functionalities, offering a scaffold with distinct electronic and pharmacokinetic properties. [REFS-1, REFS-2] This combination of a reactive handle and a bioisosteric core makes it a targeted choice for synthesizing advanced intermediates in drug discovery and agrochemical development.
Substituting 5-(Chloromethyl)-3-(2-furyl)-1,2,4-oxadiazole with seemingly similar analogs, such as those with a phenyl or other heterocyclic group at the 3-position, is a critical design choice, not a simple procurement swap. The identity of the 3-position substituent directly governs the molecule's electronic distribution, steric profile, and potential for hydrogen bonding interactions. [1] As demonstrated in structure-activity relationship (SAR) studies, these seemingly minor changes can lead to orders-of-magnitude differences in biological potency, rendering analogs ineffective for a specific, optimized target. [2] Therefore, for research programs where a furan-based scaffold has been selected for its specific bioisosteric properties or target engagement, substitution with other aryl or heteroaryl analogs can compromise project outcomes.
In a systematic study of 5-(chloromethyl)-1,2,4-oxadiazole derivatives for nematicidal activity against B. xylophilus, the nature of the substituent at the 3-position was a critical determinant of potency. The compound with a 4-fluorophenyl group (A1) exhibited an LC50 of 2.4 µg/mL. Changing this to a 4-chlorophenyl group (A2) decreased potency to 2.8 µg/mL, and a 4-bromophenyl group (A3) further decreased it to 3.3 µg/mL. [1] This demonstrates that the electronic properties of the 3-position ring are finely tuned for optimal activity, making the choice between analogs like the 2-furyl (target compound) and various phenyl derivatives a key performance decision.
| Evidence Dimension | Nematicidal Activity (LC50) |
| Target Compound Data | N/A in study; The 2-furyl group is a key bioisosteric analog to the tested phenyl groups. |
| Comparator Or Baseline | 3-(4-Fluorophenyl) analog: 2.4 µg/mL; 3-(4-Chlorophenyl) analog: 2.8 µg/mL; 3-(4-Bromophenyl) analog: 3.3 µg/mL |
| Quantified Difference | Up to 37.5% decrease in potency (2.4 vs 3.3 µg/mL) based on 3-position substituent change. |
| Conditions | In vitro assay against Bursaphelenchus xylophilus. |
This evidence shows that the choice of the 3-position heterocycle is not trivial and directly impacts biological performance, justifying the specific procurement of the 2-furyl variant for targeted synthesis.
When comparing the effect of the 5-position haloalkyl group on nematicidal activity, the chloromethyl group consistently provided higher potency than the bromomethyl analog. For the 3-(4-bromophenyl)-1,2,4-oxadiazole scaffold, the 5-chloromethyl version (A3) had an LC50 of 3.3 µg/mL, whereas the 5-bromomethyl version (A11) was significantly less active with an LC50 of 7.0 µg/mL. [1] This represents a greater than two-fold increase in potency for the chloro- derivative over the bromo- derivative.
| Evidence Dimension | Nematicidal Activity (LC50) |
| Target Compound Data | Represents the chloromethyl class, shown to be more potent. |
| Comparator Or Baseline | 5-Bromomethyl analog (A11): 7.0 µg/mL vs 5-Chloromethyl analog (A3): 3.3 µg/mL |
| Quantified Difference | The chloromethyl compound is >2.1 times more potent than the bromomethyl analog. |
| Conditions | In vitro assay against Bursaphelenchus xylophilus, using the 3-(4-bromophenyl) core. |
For applications requiring maximal biological potency, this compound is a more effective choice than its more reactive, but less potent, bromomethyl counterpart.
The 1,2,4-oxadiazole ring is broadly utilized in medicinal chemistry as a metabolically robust bioisostere for esters and amides, which are often susceptible to hydrolysis by esterases and amidases in vivo. [REFS-1, REFS-2] For example, replacing an ester with a 1,2,4-oxadiazole in a derivative of caffeic acid phenethyl ester (CAPE) resulted in a compound that was 25% more stable in human plasma while retaining the same level of biological activity (IC50 of 0.93 µM vs 1.0 µM). [1] Procuring this furyl-oxadiazole building block provides a direct route to incorporate this advantageous structural motif, improving the drug-like properties of a target molecule.
| Evidence Dimension | Plasma Stability & Biological Activity |
| Target Compound Data | Provides the 1,2,4-oxadiazole core, a key component for enhancing metabolic stability. |
| Comparator Or Baseline | Ester-containing analog (CAPE) vs. 1,2,4-Oxadiazole-containing analog (OB-CAPE) |
| Quantified Difference | 25% improvement in plasma stability for the oxadiazole analog. |
| Conditions | Stability assay in human plasma; 5-LO product biosynthesis inhibition assay. |
This compound is a strategic choice for medicinal chemists aiming to mitigate metabolic liabilities associated with ester or amide groups, potentially reducing development time and improving a drug candidate's pharmacokinetic profile.
This compound is a prime candidate for synthesizing novel nematicides where high potency is critical. The evidence shows that both the chloromethyl group and the specific nature of the 3-position ring are key drivers of activity. Researchers aiming to develop new acetylcholine receptor-targeting nematicides would use this specific precursor to build analogs based on a scaffold demonstrated to be more effective than bromomethylated or certain substituted-phenyl alternatives. [1]
In medicinal chemistry programs, this compound serves as a key intermediate for addressing metabolic instability. When a lead compound containing a hydrolytically labile ester or amide shows poor pharmacokinetic properties, this building block can be used to synthesize the 1,2,4-oxadiazole analog. This strategy is employed to enhance plasma stability and improve the overall drug-like profile of the candidate molecule. [2]
Corrosive;Irritant